molecular formula C10H19ClN2O B1341698 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride CAS No. 188979-07-9

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

Cat. No.: B1341698
CAS No.: 188979-07-9
M. Wt: 218.72 g/mol
InChI Key: JVBSYPAMUFSLLZ-UHFFFAOYSA-N
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Description

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a chemical compound that features both piperidine and pyrrolidine rings. These nitrogen-containing heterocycles are commonly found in various biologically active molecules and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride typically involves the reaction of piperidine with pyrrolidine under specific conditions. One common method involves the use of a suitable solvent, such as dichloromethane, and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps like solvent recovery and recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Scientific Research Applications

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-piperidinyl(4-piperidinyl)methanone hydrochloride
  • 1-Methyl-4-(4-piperidinyl)piperazine
  • 4-Piperidinopiperidine

Uniqueness

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is unique due to its combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

piperidin-4-yl(pyrrolidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBSYPAMUFSLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589639
Record name (Piperidin-4-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188979-07-9
Record name (Piperidin-4-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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